molecular formula C4H4N2O3S B15246893 Methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate CAS No. 89032-82-6

Methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate

Cat. No.: B15246893
CAS No.: 89032-82-6
M. Wt: 160.15 g/mol
InChI Key: NJPVKZTXYOIHOR-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a methyl ester group at position 3 and a ketone group at position 4. This compound is structurally related to 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid (CAS: 45654-48-6), differing only in the esterification of the carboxylic acid moiety to a methyl ester . The thiadiazole ring system is notable for its electron-deficient nature, which influences reactivity and intermolecular interactions. Potential applications include its use as a building block in medicinal chemistry or materials science, though further studies are required to validate these uses.

Properties

IUPAC Name

methyl 4-oxo-1,2,5-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3S/c1-9-4(8)2-3(7)6-10-5-2/h1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPVKZTXYOIHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199608
Record name Methyl 4,5-dihydro-4-oxo-1,2,5-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89032-82-6
Record name Methyl 4,5-dihydro-4-oxo-1,2,5-thiadiazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89032-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-dihydro-4-oxo-1,2,5-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate typically involves the reaction of hydrazonoyl halides with methyl hydrazinecarbodithioate or hydrazinecarbothioamide. The reaction is carried out in the presence of triethylamine in absolute ethanol . The process involves the formation of intermediate hydrazine derivatives, which then cyclize to form the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to antimicrobial or pesticidal effects, depending on the specific target and organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic Acid

The carboxylic acid analog (C₃H₂N₂O₃S, MW: 146.12 g/mol) shares the same thiadiazole backbone but replaces the methyl ester with a carboxylic acid group. Key differences include:

Property Methyl Ester Carboxylic Acid
Molecular Formula C₄H₄N₂O₃S C₃H₂N₂O₃S
Molecular Weight ~160.15 g/mol (estimated) 146.12 g/mol
Functional Groups Methyl ester, ketone Carboxylic acid, ketone
Hydrogen Bonding Weak (ester carbonyl) Strong (carboxylic acid dimerization)
Acidity (pKa) ~-1 to 0 (ester carbonyl) ~2-3 (carboxylic acid)
Solubility Likely higher in organic solvents Higher in polar solvents (e.g., water)

The carboxylic acid’s capacity for strong hydrogen bonding (e.g., dimerization via O–H···O interactions) results in higher melting points and crystallinity compared to the methyl ester, which relies on weaker van der Waals interactions .

Other Thiadiazole Derivatives

While direct data on ethyl esters or halogenated analogs are absent in the evidence, general trends in thiadiazole chemistry suggest:

  • Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –Cl) at position 3 would further polarize the thiadiazole ring, altering reactivity in nucleophilic substitution or cycloaddition reactions.
  • Steric Effects : Bulkier esters (e.g., ethyl, benzyl) may reduce crystallinity due to disrupted packing, as observed in related systems .

Hydrogen Bonding and Crystallographic Analysis

The carboxylic acid’s crystal structure is influenced by robust hydrogen-bonding networks, often analyzed via graph set notation (e.g., $ R_2^2(8) $ motifs for dimeric interactions) . In contrast, the methyl ester’s crystal packing is dominated by weaker C–H···O and π-stacking interactions, which can be resolved using crystallographic software like SHELXL or ORTEP-3 . For example:

  • SHELXL : Widely used for refining small-molecule structures, including hydrogen-bonding parameters .
  • WinGX : Facilitates visualization of packing motifs, aiding in comparative studies of esters vs. acids .

Biological Activity

Methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, synthesizing information from various studies and reviews.

  • Chemical Formula : C₃H₂N₂O₃S
  • Molecular Weight : 146.125 g/mol
  • Structure : Contains a thiadiazole ring, which is integral to its biological activity.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound.

  • Mechanism : The compound exhibits antibacterial activity against various strains of bacteria and fungi. The presence of the thiadiazole ring enhances its interaction with microbial enzymes and cellular structures.
MicroorganismActivityReference
Staphylococcus aureusModerate to strong
Escherichia coliModerate
Candida albicansSignificant antifungal

2. Anticancer Activity

Research indicates that this compound and its derivatives possess anticancer properties.

  • In Vitro Studies : Various derivatives have been tested against cancer cell lines such as HCT116 (colon cancer) and HepG2 (liver cancer), demonstrating significant cytotoxic effects.
Cell LineIC₅₀ (µM)Reference
HCT1162.40 ± 0.12
HepG2Comparable to standard drug

3. Anti-inflammatory Properties

Thiadiazole derivatives have also shown promise in anti-inflammatory applications:

  • Mechanism : They may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of various thiadiazole derivatives including this compound against resistant strains of Mycobacterium tuberculosis. The compound exhibited promising results with a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics.

Case Study 2: Anticancer Efficacy

In a recent investigation into the anticancer properties of thiadiazole derivatives, this compound was found to induce apoptosis in cancer cell lines. The study reported a significant reduction in cell viability correlated with increased concentrations of the compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituents on the Thiadiazole Ring : Modifications can enhance or diminish biological efficacy.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly impact activity.

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